molecular formula C9H8Cl2N2S B11868290 2',4'-Dichloro-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]

2',4'-Dichloro-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]

Cat. No.: B11868290
M. Wt: 247.14 g/mol
InChI Key: HALNTLJEXQFMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,4’-Dichloro-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] is a synthetic organic compound with the molecular formula C₉H₈Cl₂N₂S It is characterized by a unique spiro structure, which involves a cyclobutane ring fused to a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] typically involves the chlorination of 6,7-dihydrothieno[3,2-d]pyrimidine-2,4-diol. This reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2’ and 4’ positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reaction is conducted in an inert solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product through techniques like recrystallization or chromatography, and implementing safety measures to handle chlorinating agents and other hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2’ and 4’ positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thieno[3,2-d]pyrimidine core can participate in redox reactions, although specific examples are less common.

    Cycloaddition Reactions: The spiro structure may allow for unique cycloaddition reactions, potentially leading to the formation of more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines can be used in substitution reactions, typically in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound.

Scientific Research Applications

2’,4’-Dichloro-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spiro compounds with potential pharmaceutical applications.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorothieno[3,2-d]pyrimidine: Lacks the spiro cyclobutane ring, making it structurally simpler.

    6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-diol: Precursor in the synthesis of the target compound, lacks chlorination.

    Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]: Similar spiro structure but without the chlorine atoms.

Uniqueness

The unique spiro structure of 2’,4’-Dichloro-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] sets it apart from other compounds. The presence of chlorine atoms at specific positions allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H8Cl2N2S

Molecular Weight

247.14 g/mol

IUPAC Name

2,4-dichlorospiro[7H-thieno[3,2-d]pyrimidine-6,1'-cyclobutane]

InChI

InChI=1S/C9H8Cl2N2S/c10-7-6-5(12-8(11)13-7)4-9(14-6)2-1-3-9/h1-4H2

InChI Key

HALNTLJEXQFMKA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC3=C(S2)C(=NC(=N3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.